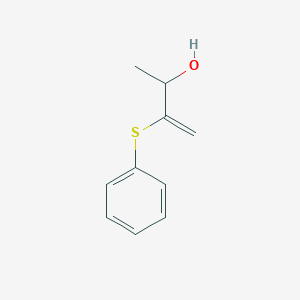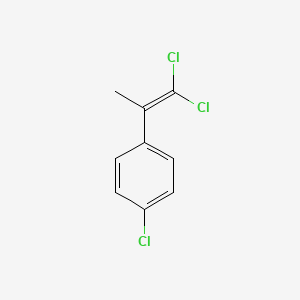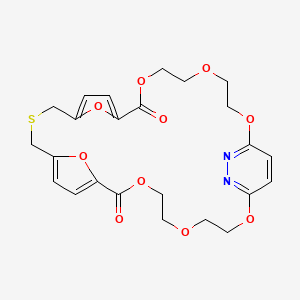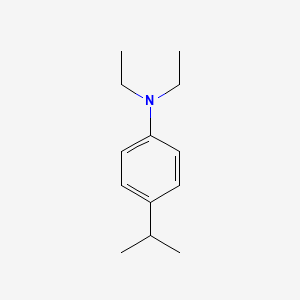
N,N-Diethyl-4-(propan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4-(propan-2-yl)aniline is an organic compound that belongs to the class of amines. It is a derivative of aniline, where the nitrogen atom is bonded to two ethyl groups and the para position of the benzene ring is substituted with an isopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Diethyl-4-(propan-2-yl)aniline can be synthesized through several methods. One common synthetic route involves the alkylation of aniline with diethyl sulfate and isopropyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is usually purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-4-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are frequently employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-4-(propan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of rubber chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-4-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N,N-Diethyl-4-(propan-2-yl)aniline can be compared with other similar compounds, such as:
N,N-Dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-2-(propan-2-yl)aniline: Similar structure but with the isopropyl group at the ortho position.
N,N-Diethyl-4-methylaniline: Similar structure but with a methyl group instead of an isopropyl group.
These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and the resulting chemical and biological activities.
Eigenschaften
CAS-Nummer |
79900-67-7 |
|---|---|
Molekularformel |
C13H21N |
Molekulargewicht |
191.31 g/mol |
IUPAC-Name |
N,N-diethyl-4-propan-2-ylaniline |
InChI |
InChI=1S/C13H21N/c1-5-14(6-2)13-9-7-12(8-10-13)11(3)4/h7-11H,5-6H2,1-4H3 |
InChI-Schlüssel |
YNZYEIXNNSRBNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


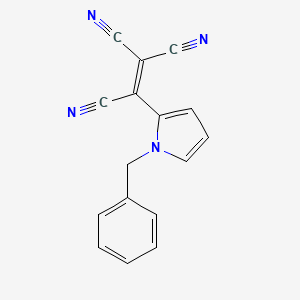
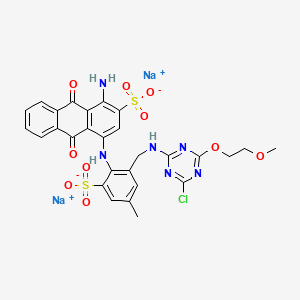
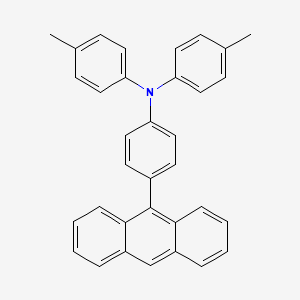
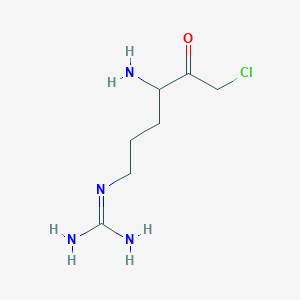
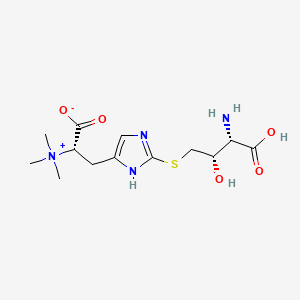

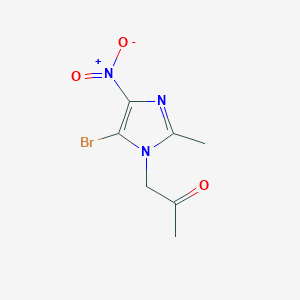

![Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14440296.png)
![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)

